Atorvastatin Lactam Lactone

Catalog No.
S822939
CAS No.
1795791-15-9
M.F
C33H31FN2O5
M. Wt
554.618
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Lactone

CAS Number

1795791-15-9

Product Name

Atorvastatin Lactam Lactone

IUPAC Name

9-fluoro-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2-oxo-N-phenyl-3-propan-2-ylphenanthro[9,10-b]pyrrole-3-carboxamide

Molecular Formula

C33H31FN2O5

Molecular Weight

554.618

InChI

InChI=1S/C33H31FN2O5/c1-19(2)33(31(39)35-21-8-4-3-5-9-21)29-25-11-7-6-10-24(25)27-16-20(34)12-13-26(27)30(29)36(32(33)40)15-14-23-17-22(37)18-28(38)41-23/h3-13,16,19,22-23,37H,14-15,17-18H2,1-2H3,(H,35,39)/t22-,23-,33?/m1/s1

InChI Key

KRJQXFHKZVGEEE-ZHHXWWMDSA-N

SMILES

CC(C)C1(C2=C(C3=C(C=C(C=C3)F)C4=CC=CC=C42)N(C1=O)CCC5CC(CC(=O)O5)O)C(=O)NC6=CC=CC=C6

Synonyms

9-Fluoro-2,3-dihydro-3-(1-methylethyl)-2-oxo-N-phenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-dibenz[e,g]indole-3-carboxamide
  • Understanding Atorvastatin Metabolism

    Atorvastatin undergoes biotransformation in the body, with ALL being one of its metabolites []. Studying ALL helps researchers understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This knowledge is crucial for optimizing drug delivery and minimizing side effects [].

  • Potential for Alternative Dosage Forms

    Research explores the possibility of utilizing ALL as a starting material for creating alternative drug delivery systems for Atorvastatin. This could potentially lead to sustained-release formulations or medications with improved bioavailability.

  • Investigating Bioactivity

    Some studies investigate the potential bioactivity of ALL itself. While Atorvastatin's cholesterol-lowering properties are well established, the effects of ALL remain under investigation. There's limited data available on whether ALL possesses any independent therapeutic effects.

Atorvastatin Lactam Lactone is a lactone derivative of atorvastatin, a widely used statin for lowering cholesterol. The compound exhibits a molecular formula of C₃₃H₃₃FN₂O₄ and is recognized for its structural features that include a lactam ring, which contributes to its pharmacological properties. The lactone form is significant because it represents a prodrug that requires hydrolysis to become active in the body, enhancing its efficacy in managing dyslipidemia and reducing cardiovascular risks .

, primarily involving hydrolysis. In physiological conditions, it can be converted into its active hydroxy acid form through the hydrolysis of the lactone moiety. This transformation is crucial as it allows the compound to exert its therapeutic effects. The pH of the environment significantly influences this interconversion; under acidic conditions, atorvastatin exists primarily as the lactone, while under alkaline conditions, it favors the hydroxy acid form .

The biological activity of Atorvastatin Lactam Lactone is closely related to its ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis and increased uptake of low-density lipoprotein cholesterol from the bloodstream. Studies have shown that atorvastatin not only lowers cholesterol levels but also has anti-inflammatory effects and improves endothelial function, which are beneficial in cardiovascular health .

The synthesis of Atorvastatin Lactam Lactone can be achieved through various methods. One notable approach involves a Hantzsch-type three-component reaction under high-speed vibration milling conditions. This method allows for efficient formation of the lactone structure from precursor compounds, showcasing a modern synthetic strategy that enhances yield and purity . Additionally, traditional methods such as Paal-Knorr synthesis have also been utilized to produce atorvastatin and its derivatives .

Atorvastatin Lactam Lactone is primarily used in the pharmaceutical industry for the treatment of hyperlipidemia and prevention of cardiovascular diseases. Its effectiveness in lowering low-density lipoprotein cholesterol makes it a first-line therapy for patients at risk of heart disease. Beyond its primary application, research is ongoing into potential uses in other areas such as anti-inflammatory therapies and metabolic syndrome management .

Interaction studies involving Atorvastatin Lactam Lactone have revealed important insights into its pharmacokinetics and potential drug-drug interactions. For instance, co-administration with certain medications can alter atorvastatin's metabolism, particularly through cytochrome P450 enzymes. Such interactions necessitate careful monitoring to avoid adverse effects or reduced efficacy. Additionally, studies have indicated that atorvastatin may interact with various food substances, impacting absorption and bioavailability .

Atorvastatin Lactam Lactone shares structural and functional similarities with several other statins and lactones. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
SimvastatinContains a lactone ringProdrug requiring hydrolysis for activation
RosuvastatinHas a different lactone structureHigher potency in LDL reduction
PravastatinHydroxy acid form without lactoneMore hydrophilic; less potent than atorvastatin
LovastatinSimilar lactone structureOlder statin with well-established use

Uniqueness of Atorvastatin Lactam Lactone:

  • Atorvastatin Lactam Lactone is unique due to its specific lactam configuration that influences its pharmacological profile.
  • Its ability to effectively lower cholesterol while providing additional benefits such as anti-inflammatory effects distinguishes it from other statins.

Atorvastatin lactam lactone constitutes a structurally complex organic molecule characterized by its unique dibenzo[e,g]indole core structure combined with a lactone ring system. The compound exists under multiple Chemical Abstracts Service registry numbers, with 906552-19-0 being the primary identifier, though alternative numbering systems including 1795791-15-9 have been documented in pharmaceutical literature. This dual numbering system reflects the compound's recognition across different regulatory and commercial databases.

The molecular formula of atorvastatin lactam lactone has been reported with slight variations in the literature. The most commonly cited formula is C33H33FN2O5 with a corresponding molecular weight of 556.62 grams per mole. However, alternative sources document the formula as C33H31FN2O5 with a molecular weight of 554.61 grams per mole. These discrepancies likely reflect different degrees of hydration or crystalline forms of the compound.

The International Union of Pure and Applied Chemistry systematic name for this compound is 5-(4-Fluorophenyl)-1-{2-[(2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3-isopropyl-2-oxo-N, 4-diphenyl-2, 3-dihydro-1H-pyrrole-3-carboxamide. Alternative nomenclature includes the designation as 9-fluoro-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl) ethyl)-3-isopropyl-2-oxo-N-phenyl-2,3-dihydro-1H-dibenzo[e,g] indole-3-carboxamide.

The compound is also recognized under several synonyms that reflect its pharmaceutical relevance. These include Atorvastatin Pyrrolidone Lactone, Atorvastatin calcium impurity 79, and Atorvastatin Pyrrolidone Phenanthrene Lactone. Each designation emphasizes different structural or functional aspects of the molecule, with the impurity designation highlighting its role in pharmaceutical quality control.

Table 1: Chemical Identification Data for Atorvastatin Lactam Lactone

PropertyValue 1Value 2Source
Chemical Abstracts Service Number906552-19-01795791-15-9
Molecular FormulaC33H33FN2O5C33H31FN2O5
Molecular Weight (g/mol)556.62554.61
Physical StateSolid-
Primary ClassificationPharmaceutical ImpuritySynthetic Intermediate

Historical Context in Statin Development

The development of atorvastatin lactam lactone cannot be understood without examining the broader historical trajectory of statin drug discovery and development. The scientific foundation for statin development emerged from decades of research establishing the connection between cholesterol metabolism and cardiovascular disease. The pioneering work began in the mid-19th century when German pathologist Rudolf Virchow discovered cholesterol deposits in arterial walls of individuals who died from vascular occlusive diseases.

The breakthrough discovery that fundamentally enabled statin development occurred in the 1970s through the work of Japanese microbiologist Akira Endo. Endo successfully isolated mevastatin, also known as compactin, from the fungus Penicillium citrinum in the 1970s. This compound demonstrated powerful inhibitory effects against 3-hydroxy-3-methyl-glutaryl-Coenzyme A reductase, the rate-limiting enzyme in cholesterol biosynthesis. Mevastatin represented the first natural product with demonstrated statin activity, establishing the fundamental pharmacological principle underlying all subsequent statin developments.

The commercial development of statins accelerated when Merck Research Laboratories, under the direction of Alfred Albert, isolated lovastatin from Aspergillus terreus in February 1979. Simultaneously, Endo independently isolated the same compound, which he named monacolin K, from cultures of Monascus ruber. This parallel discovery demonstrated the reproducibility of statin isolation from natural sources and provided the pharmaceutical industry with its first commercially viable statin compound.

Lovastatin achieved regulatory approval from the United States Food and Drug Administration in September 1987, becoming the first commercial statin available to the general public. The success of lovastatin validated the therapeutic potential of 3-hydroxy-3-methyl-glutaryl-Coenzyme A reductase inhibition and stimulated intensive pharmaceutical research into synthetic statin analogs with improved pharmacological properties.

The specific development of atorvastatin began at Warner-Lambert, where chemist Bruce Roth synthesized the experimental compound initially designated CI 981 in August 1985. This compound, later renamed atorvastatin, represented a significant advancement in statin design through its fully synthetic structure and enhanced potency compared to earlier natural product-derived statins. Warner-Lambert obtained patent protection for atorvastatin in 1986, and the compound received regulatory approval for medical use in the United States in 1996.

Table 2: Timeline of Key Statin Development Milestones

YearMilestoneResearcher/CompanyCompoundSource
1970sMevastatin DiscoveryAkira EndoCompactin/Mevastatin
1979Lovastatin IsolationMerck/EndoLovastatin/Monacolin K
1985Atorvastatin SynthesisBruce Roth/Warner-LambertCI 981 (Atorvastatin)
1986Atorvastatin PatentWarner-LambertAtorvastatin
1987First Commercial StatinMerckLovastatin
1996Atorvastatin ApprovalWarner-Lambert/PfizerAtorvastatin

Role as a Key Intermediate in Pharmaceutical Synthesis

Atorvastatin lactam lactone serves multiple critical functions within pharmaceutical manufacturing processes, primarily as a synthetic intermediate and as a process-related impurity requiring analytical monitoring. The compound's designation as "Impurity of Application Programming Interface Atorvastatin" reflects its emergence during the complex multi-step synthesis of atorvastatin calcium. Understanding its role requires examination of the synthetic pathways employed in atorvastatin production and the quality control measures necessary for pharmaceutical manufacturing.

The industrial synthesis of atorvastatin typically employs convergent synthetic strategies that assemble the molecule's complex structure through carefully orchestrated chemical transformations. Research has documented multiple synthetic approaches, including the traditional Paal-Knorr route, which involves the formation of the central pyrrole ring through cyclization of substituted 1,4-diketones with primary amines. Alternative synthetic strategies have incorporated münchnone-based cycloaddition reactions and multicomponent reaction chemistry to achieve more efficient synthetic sequences.

Modern synthetic approaches to atorvastatin have achieved significant improvements in efficiency compared to earlier methods. The development of multicomponent reaction-based syntheses has reduced the total number of synthetic steps to as few as four, compared to earlier approaches requiring seven to ten steps. These improvements have direct implications for the formation and control of process-related impurities, including atorvastatin lactam lactone.

The Hantzsch-type sequential three-component reaction represents one advanced synthetic approach that has been successfully applied to atorvastatin lactone synthesis under high-speed vibration milling conditions. This methodology involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate catalysts. Subsequent hydrolytic deprotection and lactonization steps afford atorvastatin lactone in 38% overall yield.

The lactam lactone structure represents a potential synthetic intermediate that could arise through alternative cyclization pathways during atorvastatin synthesis. The presence of both lactam and lactone functional groups within the same molecule suggests formation through intramolecular cyclization reactions that compete with the intended synthetic transformations. Such competing reactions are common in complex pharmaceutical syntheses and require careful optimization of reaction conditions to minimize their occurrence.

Quality control considerations for atorvastatin lactam lactone center on its identification, quantification, and control within acceptable limits for pharmaceutical products. Regulatory guidelines typically require pharmaceutical manufacturers to identify and characterize all impurities present above specific threshold levels, with particular attention to impurities that may arise from synthetic processes or degradation pathways. The lactam lactone's designation as a characterized impurity indicates its consistent observation in atorvastatin manufacturing processes and its subsequent qualification through appropriate safety assessments.

Table 3: Synthetic Approaches to Atorvastatin and Related Compounds

Synthetic RouteNumber of StepsKey FeaturesFinal ProductSource
Traditional Paal-Knorr6-10Pyrrole formation via cyclizationAtorvastatin
Stetter/Paal-Knorr4N-Heterocyclic carbene catalysisProtected Atorvastatin
Hantzsch Variation5Alternative pyrrole synthesisAtorvastatin Lactone
Münchnone Route7Dipolar cycloadditionAtorvastatin
Multicomponent Reaction4Ugi four-component reactionAtorvastatin
Vibration Milling2High-speed mechanical activationAtorvastatin Lactone

The pharmaceutical significance of atorvastatin lactam lactone extends beyond its role as a synthetic intermediate to encompass its function as an analytical marker for process control and quality assurance. Modern pharmaceutical manufacturing requires comprehensive understanding of all chemical species present in drug substances, including those present at trace levels. The lactam lactone's characterization contributes to this understanding and enables manufacturers to develop appropriate analytical methods for its detection and quantification.

Molecular Architecture and Stereochemical Features

Atorvastatin Lactam Lactone represents a structurally complex metabolite derivative of atorvastatin, characterized by a distinctive molecular formula of C₃₃H₃₁FN₂O₅ and a molecular weight of 554.61 g/mol [4] [7]. The compound is identified by the Chemical Abstracts Service number 1795791-15-9 and is commonly referred to as Atorvastatin Pyrrolidone Lactone in pharmaceutical literature [3] [4].

The molecular architecture of Atorvastatin Lactam Lactone features a complex polycyclic framework incorporating multiple functional groups that define its chemical behavior and stability characteristics [4]. The structure contains a dibenzo[e,g]indole core system, which represents a tricyclic aromatic framework providing structural rigidity to the molecule [4]. This core system is substituted with a fluorophenyl group at the 9-position, contributing to the compound's electronic properties and molecular interactions [4] [7].

A critical stereochemical feature of Atorvastatin Lactam Lactone is the presence of a lactone ring derived from a tetrahydropyran moiety with defined stereochemistry at the 2R,4R positions [3] [22] [29]. This six-membered lactone ring contains a hydroxyl group at the 4-position and an oxo group at the 6-position, establishing the compound's characteristic cyclic ester functionality [3] [22]. The stereochemical configuration at these centers is essential for the compound's biological activity and metabolic stability [3].

The molecular structure also incorporates a pyrrolidone ring system, which represents a five-membered lactam functionality [3] [21]. This lactam ring is formed through cyclization involving the nitrogen atom and contributes to the compound's classification as both a lactone and lactam derivative [3]. The presence of an isopropyl substituent at the 3-position of the pyrrolidone ring adds steric bulk and influences the compound's conformational preferences [22] [29].

PropertyValue
Molecular FormulaC₃₃H₃₁FN₂O₅
Molecular Weight554.61 g/mol
CAS Number1795791-15-9
Storage Temperature2-8°C
SolubilityDMSO (Slightly), Methanol (Slightly)

The International Union of Pure and Applied Chemistry name for this compound is 9-fluoro-1-(2-((2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3-isopropyl-2-oxo-N-phenyl-2,3-dihydro-1H-dibenzo[e,g]indole-3-carboxamide [4] [22]. This systematic nomenclature reflects the complex substitution pattern and stereochemical features that characterize the molecular architecture [4].

The compound exhibits limited solubility in common organic solvents, with slight solubility observed in dimethyl sulfoxide and methanol [19] [21]. This solubility profile is consistent with the compound's polycyclic aromatic structure and multiple hydrogen bonding sites [19]. The recommended storage temperature of 2-8°C indicates thermal sensitivity, likely related to the presence of multiple functional groups susceptible to degradation [21] [22].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of Atorvastatin Lactam Lactone has been extensively documented through multiple analytical techniques, providing comprehensive structural confirmation and identification of key molecular features [9] [12] [14]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for structural elucidation, with both proton and carbon-13 spectra providing detailed information about the compound's molecular framework [9].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the compound's complex aromatic and aliphatic substitution [9]. The spectra demonstrate signals corresponding to the aromatic protons of the dibenzo[e,g]indole system, typically appearing in the 7-8 parts per million region [9]. The isopropyl substituent generates distinctive splitting patterns, with the methyl groups appearing as doublets around 1.2-1.5 parts per million and the methine proton as a septet in the 2.5-3.0 parts per million range [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the lactone and lactam functionalities appearing as distinct signals in the 170-180 parts per million region [9]. The aromatic carbons of the polycyclic system generate multiple signals in the 120-140 parts per million range, consistent with the extended conjugated framework [9]. Distortionless Enhancement by Polarization Transfer experiments have been employed to distinguish between quaternary, tertiary, secondary, and primary carbons, facilitating complete structural assignment [9].

Infrared spectroscopy has been utilized to identify key functional groups within Atorvastatin Lactam Lactone [11]. The technique reveals characteristic absorption bands corresponding to the lactone carbonyl stretch, typically observed around 1750-1780 cm⁻¹ [11]. The lactam carbonyl functionality exhibits absorption in the 1650-1680 cm⁻¹ region, distinguishable from the lactone due to the nitrogen substitution effect [11]. Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, consistent with the polycyclic aromatic framework [11].

Mass spectrometry analysis has been extensively employed for both identification and quantitative determination of Atorvastatin Lactam Lactone in pharmaceutical and biological samples [12] [14]. Electrospray ionization mass spectrometry in positive ion mode has proven particularly effective, generating molecular ion peaks at mass-to-charge ratio 555 corresponding to the protonated molecular ion [12] [14]. Tandem mass spectrometry experiments have revealed characteristic fragmentation patterns that facilitate identification and quantification [12] [14].

Spectroscopic TechniqueKey FeaturesApplication
¹H Nuclear Magnetic ResonanceAromatic signals (7-8 ppm), Isopropyl patternsStructural confirmation
¹³C Nuclear Magnetic ResonanceCarbonyl signals (170-180 ppm), Aromatic carbonsComplete structural assignment
Infrared SpectroscopyLactone C=O (1750-1780 cm⁻¹), Lactam C=O (1650-1680 cm⁻¹)Functional group identification
Mass SpectrometryMolecular ion at m/z 555, Fragmentation patternsIdentification and quantification

The fragmentation behavior of Atorvastatin Lactam Lactone under mass spectrometric conditions reveals loss of specific molecular fragments that provide structural insights [12]. Common neutral losses include loss of the carboxanilide moiety and fragmentation of the lactone ring system [12]. These fragmentation pathways have been utilized to develop selective reaction monitoring methods for quantitative analysis in complex matrices [12] [14].

Ultraviolet-visible spectroscopy has demonstrated absorption maxima at 238 nanometers and 280 nanometers, consistent with the extended aromatic conjugation present in the dibenzo[e,g]indole framework [17]. These absorption characteristics have been utilized for quantitative determination using high-performance liquid chromatography with ultraviolet detection [17]. The absorption profile reflects the electronic transitions within the polycyclic aromatic system and provides a basis for selective detection methods [17].

Crystallographic Studies and Conformational Stability

Crystallographic investigations of Atorvastatin Lactam Lactone have provided detailed insights into the three-dimensional molecular structure and solid-state packing arrangements [11] [15]. X-ray powder diffraction studies have revealed the existence of multiple polymorphic forms, each characterized by distinct diffraction patterns and thermal properties [11]. These polymorphic variations demonstrate the importance of solid-state form control in pharmaceutical applications [11].

The crystal structure analysis reveals that Atorvastatin Lactam Lactone adopts a relatively rigid conformation due to the constraints imposed by the polycyclic framework [11]. The dibenzo[e,g]indole system maintains planarity, while the lactone ring adopts a chair conformation typical of six-membered cyclic ethers [11]. The pyrrolidone ring exists in an envelope conformation, with the nitrogen atom positioned slightly out of the plane formed by the four carbon atoms [11].

Crystalline Form I of Atorvastatin Lactam Lactone has been characterized as a dimethyl sulfoxide solvate containing approximately 17-22% dimethyl sulfoxide content [11]. This solvated form exhibits a melting point in the range of 127-130°C and demonstrates characteristic X-ray powder diffraction peaks [11]. Thermogravimetric analysis confirms the presence of solvent molecules, with mass loss occurring in the temperature range of 40-120°C corresponding to desolvation [11].

Crystalline Form II represents an alternative polymorphic modification with distinct solid-state properties [11]. This form exhibits different X-ray powder diffraction patterns and thermal behavior compared to Form I [11]. Infrared spectroscopic analysis of Form II reveals characteristic absorption bands at 3391, 2966, and 2926 cm⁻¹, distinguishing it from other polymorphic forms [11].

The amorphous form of Atorvastatin Lactam Lactone lacks long-range crystalline order and exhibits broad, diffuse X-ray diffraction patterns [11]. This form typically results from rapid precipitation or desolvation of crystalline solvates [11]. The amorphous state demonstrates different dissolution and stability characteristics compared to crystalline modifications [11].

Conformational stability studies have revealed that Atorvastatin Lactam Lactone undergoes pH-dependent structural changes in solution [16]. Under acidic conditions, the compound maintains its lactone and lactam functionalities, while basic conditions promote hydrolysis of the lactone ring [16]. Density functional theory calculations have provided insights into the energetics of these interconversion processes [16].

The conformational flexibility of Atorvastatin Lactam Lactone is limited by the rigid polycyclic framework, which restricts rotation around specific bonds [17]. Molecular dynamics simulations have demonstrated that the compound exists primarily in a single low-energy conformation in solution [17]. The lactone ring maintains its chair conformation under physiological conditions, while the pyrrolidone ring exhibits minimal conformational fluctuations [17].

Thermal stability studies using differential scanning calorimetry have revealed that Atorvastatin Lactam Lactone begins to decompose at temperatures above 200°C [30]. The decomposition process involves multiple steps, including loss of the carboxanilide moiety and fragmentation of the polycyclic system [30]. These thermal degradation pathways have implications for processing and storage conditions [30].

Crystalline FormMelting Point (°C)Solvent ContentKey Characteristics
Form I127-13017-22% DMSOSolvated structure
Form IINot specifiedNoneAlternative polymorph
AmorphousNot applicableVariableLacks crystalline order

The solid-state stability of Atorvastatin Lactam Lactone is influenced by environmental factors including temperature, humidity, and light exposure [31]. Storage under controlled conditions at 2-8°C maintains structural integrity and prevents degradation [31]. The compound demonstrates sensitivity to moisture, which can promote hydrolysis of the lactone functionality [31].

The synthesis of Atorvastatin Lactam Lactone represents a crucial area of pharmaceutical chemistry, with multiple established and emerging approaches offering distinct advantages in terms of efficiency, environmental impact, and commercial viability. This comprehensive analysis examines four primary synthetic methodologies that have gained prominence in recent research and industrial applications.

Traditional Multi-Step Organic Synthesis Routes

The traditional Paal-Knorr route operates through the condensation of a highly substituted 1,4-diketone with a primary amine to form the pentasubstituted pyrrole core [1] [2]. This process requires careful control of reaction conditions, including temperatures ranging from 40 to 120 degrees Celsius and reaction times extending from 12 to 24 hours [3]. The reaction is typically conducted in the presence of organic acid catalysts and inert solvents such as hexane-tetrahydrofuran or methyl tert-butyl ether-tetrahydrofuran mixtures [3].

Recent optimization studies have revealed that water formation during the Paal-Knorr condensation reaction can significantly impact the overall reaction rate [3]. To address this limitation, researchers have implemented azeotropic water removal techniques and pH control strategies to maintain optimal reaction conditions [3]. These improvements have demonstrated enhanced reaction rates and improved yields compared to traditional protocols.

The traditional multi-step approach offers several advantages, including well-documented reaction mechanisms, established industrial infrastructure, and proven scalability for large-scale pharmaceutical manufacturing [1] [2]. However, the method also presents challenges related to the number of synthetic steps, moderate environmental impact due to solvent usage, and the need for multiple purification stages [1] [2].

Process optimization efforts have focused on catalyst selection and reaction condition refinement. The use of amine additives in combination with organic acids has demonstrated dramatically shortened reaction times and improved yields compared to conventional acid-only catalysis [3]. These enhancements have made the traditional route more competitive with emerging green chemistry alternatives.

Novel Approaches: High-Speed Vibration Milling Techniques

High-speed vibration milling represents a revolutionary mechanochemical approach that has emerged as a promising green chemistry alternative for Atorvastatin Lactam Lactone synthesis [4] [5]. This innovative methodology employs mechanical energy to drive chemical transformations under solvent-free conditions, offering significant environmental and efficiency advantages over traditional solution-phase reactions.

The high-speed vibration milling approach utilizes a Hantzsch-type sequential three-component reaction conducted under mechanochemical conditions [4]. The process involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate catalysts [4].

The mechanochemical process operates at room temperature, eliminating the need for external heating and significantly reducing energy consumption [4] [5]. Reaction times are dramatically shortened to 1-2 hours compared to traditional methods, representing a substantial improvement in process efficiency [4]. The overall yield of 38 percent for Atorvastatin lactone is achieved through this streamlined three-step process, followed by hydrolytic deprotection and lactonization [4].

Mechanochemical synthesis offers unique advantages in terms of reaction selectivity and product formation [5] [6]. The absence of solvents eliminates issues related to solvent compatibility, waste generation, and environmental disposal concerns [5]. Additionally, the mechanical activation can promote reactions that are challenging or impossible under conventional solution conditions [6].

The equipment used for high-speed vibration milling consists of vibrating arms attached to metallic vessels with ceramic linings, each containing inert grinding balls [5]. The vibratory movement can be precisely controlled through programmable frequency and time parameters, allowing for optimized reaction conditions [5]. This level of control enables reproducible results and scalable processes for pharmaceutical applications.

Recent advances in mechanochemical technology have demonstrated the versatility of high-speed vibration milling for various organic transformations [7]. The technique has been successfully applied to multicomponent reactions, cyclization processes, and heterocycle formation with excellent functional group tolerance [7]. These developments suggest significant potential for industrial implementation of mechanochemical approaches in pharmaceutical manufacturing.

Optimization of Paal-Knorr Condensation Reactions

The optimization of Paal-Knorr condensation reactions represents a critical area of research focused on enhancing the efficiency and selectivity of this fundamental transformation in Atorvastatin Lactam Lactone synthesis [1] [2] [3]. Systematic studies have identified key parameters that significantly influence reaction outcomes and have led to substantial improvements in process performance.

Temperature control emerges as a crucial factor in Paal-Knorr optimization, with optimal conditions typically ranging from 40 to 120 degrees Celsius depending on the specific substrate combination and catalyst system employed [3]. Lower temperatures favor selectivity but may require extended reaction times, while higher temperatures accelerate the reaction but can lead to side product formation [3]. The implementation of temperature ramping protocols has proven effective in balancing these competing factors.

Catalyst selection and loading optimization have yielded significant improvements in reaction efficiency [3]. The traditional use of organic acids such as pivalic acid has been enhanced through the addition of amine co-catalysts, resulting in dramatically improved reaction rates and yields [3]. Studies have demonstrated that the combination of acid and amine catalysts can reduce reaction times from days to hours while maintaining high product quality [3].

Solvent system optimization has focused on identifying combinations that promote efficient mixing, substrate solubility, and product selectivity [3]. The use of binary solvent mixtures such as hexane-tetrahydrofuran and methyl tert-butyl ether-tetrahydrofuran has proven particularly effective [3]. These systems provide optimal solvation for both polar and nonpolar reaction components while facilitating product isolation.

Water management represents a critical aspect of Paal-Knorr optimization, as water formation during the condensation reaction can inhibit further progress [3]. The implementation of azeotropic water removal techniques using Dean-Stark apparatus or molecular sieves has demonstrated significant improvements in reaction completeness [3]. Additionally, maintaining reaction pH above 7 has proven beneficial for overall reaction performance [3].

Advanced analytical techniques have enabled real-time monitoring of Paal-Knorr reactions, allowing for precise optimization of reaction parameters [3]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide detailed insights into reaction progress, intermediate formation, and product selectivity [3]. These analytical capabilities have facilitated the development of optimized protocols that maximize efficiency while minimizing side product formation.

Green Chemistry Innovations in Lactam Lactone Formation

Green chemistry innovations in lactam lactone formation represent a paradigm shift toward environmentally sustainable pharmaceutical manufacturing processes [8] [9]. These approaches prioritize the reduction of hazardous substances, energy consumption, and waste generation while maintaining or improving process efficiency and product quality.

Biocatalytic processes have emerged as a leading green chemistry innovation, with the deoxyribose-5-phosphate aldolase enzyme system demonstrating exceptional performance in statin intermediate synthesis [8] [9] [10]. The DERA-catalyzed process operates under mild aqueous conditions at room temperature, eliminating the need for organic solvents and harsh reaction conditions [8] [10]. This enzymatic approach achieves remarkable stereoselectivity with enantiomeric excess greater than 99.9 percent and diastereomeric excess of 96.6 percent [10].

The biocatalytic route offers substantial environmental benefits through the elimination of hazardous reagents traditionally used in chemical synthesis [8]. Pyrophoric materials such as n-butyllithium, toxic hydrogen gas, and Raney nickel are completely avoided in the enzymatic process [8]. Annual projections indicate elimination of over 1 million kilograms of hexane, 772,000 kilograms of ethyl acetate, and 476,000 kilograms of hydrochloric acid [8].

Photocatalytic methods represent another promising green chemistry innovation, utilizing visible light to drive chemical transformations under mild conditions [11] [12]. These approaches employ organic dye photocatalysts and common household bulbs as light sources, eliminating the need for expensive metal catalysts and high-energy conditions [11]. The photocatalytic synthesis of lactones achieves excellent yields through selective carbon-hydrogen activation and cyclization reactions [11].

Solvent-free reaction conditions have gained significant attention as a means of eliminating volatile organic compounds and reducing environmental impact [13] [14]. The development of neat reaction protocols for lactone synthesis using renewable feedstocks such as olive oil demonstrates the potential for sustainable manufacturing processes [13]. These approaches achieve high yields while utilizing biomass-derived starting materials and eliminating solvent waste [13].

Mechanochemical innovations extend beyond high-speed vibration milling to include various ball-milling techniques that enable solvent-free organic synthesis [6] [7]. These methods have demonstrated broad applicability across multiple reaction types, including cycloadditions, condensations, and rearrangements relevant to lactam lactone formation [6] [7]. The mechanical activation provides unique reaction pathways that are often more efficient than traditional thermal processes [7].

Continuous manufacturing represents a significant advancement in green pharmaceutical processing, offering improved process control, reduced waste generation, and enhanced energy efficiency [15]. The integration of continuous reaction, crystallization, and purification steps eliminates the need for intermediate storage and handling, reducing both environmental impact and operational costs [15]. Recent implementations of end-to-end continuous manufacturing for atorvastatin calcium have demonstrated substantial improvements in productivity and product consistency [15].

The development of bio-based solvents and reaction media offers additional opportunities for green chemistry implementation [16] [14]. Aqueous systems, ionic liquids derived from renewable sources, and supercritical fluids provide environmentally benign alternatives to traditional organic solvents [16]. These green solvents often exhibit unique selectivity profiles that can enhance reaction outcomes while reducing environmental impact [16].

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Dates

Last modified: 04-14-2024

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